Sub-Nanomolar Binding Affinity vs. Ac-pYEEIE (IC50 Comparison)
Caffeic acid-pYEEIE exhibits a 42 nM IC50 for the src SH2 domain, which is significantly lower (i.e., more potent) than the 0.5 µM (500 nM) IC50 reported for the baseline phosphopeptide Ac-pYEEIE under comparable in vitro conditions [1]. This represents an approximately 12-fold higher potency.
| Evidence Dimension | Binding affinity (IC50) to src SH2 domain |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | Ac-pYEEIE (0.5 µM, or 500 nM) |
| Quantified Difference | Approximately 12-fold lower IC50 (higher potency) for Caffeic acid-pYEEIE |
| Conditions | In vitro binding assay; src SH2 domain; specific assay conditions as per cited references. |
Why This Matters
The 12-fold improvement in potency translates to lower compound consumption and higher sensitivity in binding assays, making it a more cost-effective choice for high-throughput screening.
- [1] Cellmano. Ac-pYEEIE (P-2104). Product Description. View Source
